1-(2-Amino-5-methylphenyl)ethanone

Description

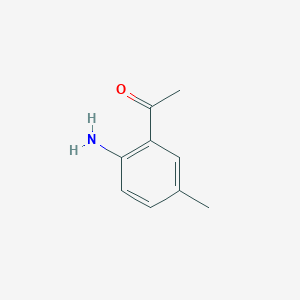

Chemical Structure and Identification 1-(2-Amino-5-methylphenyl)ethanone (CAS: 17852-28-7) is an aromatic ketone with the molecular formula C₉H₁₁NO. Its structure consists of an acetophenone backbone substituted with an amino group (-NH₂) at the ortho position and a methyl group (-CH₃) at the para position on the benzene ring . The compound is synthesized via Friedel-Crafts acylation or through direct methods involving ortho-acylphenyl iodide intermediates . Its structural elucidation is frequently performed using SHELXS-97 for crystallographic refinement , with characterization via IR, NMR, and mass spectrometry .

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-amino-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLCEWGCNFPALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Properties

- Molecular Weight : 149.19 g/mol

- Spectral Data: IR: Strong absorption bands for carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups . ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm; acetyl methyl protons appear at δ 2.5–2.6 ppm .

Structural and Functional Group Variations

The biological, physical, and chemical properties of 1-(2-amino-5-methylphenyl)ethanone are influenced by substituent modifications. Below is a comparative analysis with structurally related compounds:

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro and bromo substituents (electron-withdrawing) increase melting points and enhance stability compared to methyl groups (electron-donating) .

Bioactivity :

- Chloro and Bromo Derivatives : Exhibit enhanced antifungal activity when complexed with transition metals (e.g., Cu²⁺, Zn²⁺) .

- Methyl Derivatives : Lower bioactivity but higher solubility in organic solvents .

Spectroscopic Differences: Hydroxy-substituted analogs (e.g., 1-(5-amino-2,4-dihydroxyphenyl)ethanone) show redshifted UV-Vis absorption due to extended conjugation . IR spectra of nitro derivatives display additional peaks for NO₂ asymmetric stretching (~1520 cm⁻¹) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.